molecular formula C7H2BrClF4 B2816997 6-Bromo-3-chloro-2-fluorobenzotrifluoride CAS No. 159329-06-3

6-Bromo-3-chloro-2-fluorobenzotrifluoride

Cat. No.: B2816997
CAS No.: 159329-06-3
M. Wt: 277.44
InChI Key: AAKHIUDKITTXPN-UHFFFAOYSA-N
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Description

Benzotrifluorides are aromatic compounds that contain a benzene ring substituted with a trifluoromethyl group and other halogens. In the case of 6-Bromo-3-chloro-2-fluorobenzotrifluoride, the benzene ring is substituted with a bromine atom at the 6th position, a chlorine atom at the 3rd position, and a fluorine atom at the 2nd position .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through halogenation reactions. For example, trifluorotoluene can be synthesized by coupling an aromatic halide and trifluoromethyl iodide in the presence of a copper catalyst .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the nature of the benzene ring. The presence of electronegative halogen atoms (bromine, chlorine, and fluorine) would create regions of partial negative charge, while the carbon atoms would carry a partial positive charge .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzotrifluorides in general are known to undergo various types of reactions. These include electrophilic aromatic substitution reactions and nucleophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the halogen atoms and the trifluoromethyl group. These groups are likely to increase the compound’s density and boiling point compared to benzene .

Safety and Hazards

As with all chemicals, handling 6-Bromo-3-chloro-2-fluorobenzotrifluoride would require appropriate safety measures. The specific safety and hazard information would depend on various factors including the compound’s reactivity, toxicity, and volatility .

Properties

IUPAC Name

1-bromo-4-chloro-3-fluoro-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClF4/c8-3-1-2-4(9)6(10)5(3)7(11,12)13/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKHIUDKITTXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)F)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClF4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of sodium nitrite (7.3 g) in concentrated sulphuric acid was added to a stirred cooled solution of 4-bromo-2-fluoro-3-trifluoromethylaniline (27.4 g) in glacial acetic acid while maintaining the temperature below 15° C. The mixture was stirred at 10°-15° C. for one and a half hours then poured into a mixture of copper (I) chloride (10.5 g) in hydrochloric acid (5M). The mixture was stirred for one and a half hours then diluted with water, extracted with ether, washed with aqueous sodium hydroxide solution (2M), water, dried (MgSO4) and filtered. The filtrate was evaporated to dryness and the residue was distilled to give 6-bromo-3-chloro-2-fluorobenzotrifluoride (8.3 g) as a yellow oil b.p. 44°-45° C./2 mbar.
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7.3 g
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27.4 g
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copper (I) chloride
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